![molecular formula C22H13ClF3NS B2386374 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-22-9](/img/structure/B2386374.png)

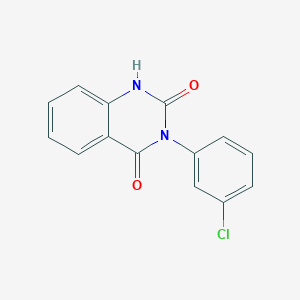

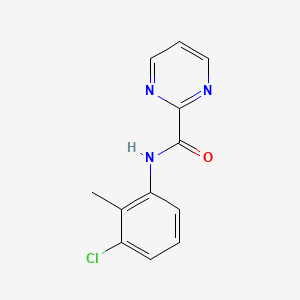

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound that has been studied for its potential applications in pharmacology, biochemistry, and physiology. It is a member of the quinoline family of compounds, which have been studied for their potential to act as inhibitors of various enzymes and to act as anti-inflammatory agents. This compound has shown promise in laboratory studies for its ability to inhibit the activity of certain enzymes and to act as an anti-inflammatory agent.

科学的研究の応用

Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs was described by (Jampílek et al., 2004). These substances inhibited arachidonic acid-induced platelet aggregation, suggesting their potential in antiplatelet activity.

Spectroscopic Characterization and NLO Analyses : A study by (Wazzan et al., 2016) involved DFT and TD-DFT/PCM calculations to determine the molecular structure and spectroscopic characteristics of related dyes, along with Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) analyses.

Structural and Optical Properties : Research by (Zeyada et al., 2016) focused on the structural and optical properties of related thin films, which may have applications in materials science.

Synthesis of New Derivatives : A study by (Didenko et al., 2015) detailed the synthesis of a wide range of new derivatives, including amino, bromo, chloro, hydrazino, phenyl, and other derivatives, highlighting the compound's versatility in chemical synthesis.

Deproto-Metallation and CH Acidity Analysis : (Marquise et al., 2014) studied deproto-metallation of 2-substituted quinolines and analyzed CH acidities, which is significant in understanding the reactivity and applications in organic synthesis.

Cytotoxic Activity of Disulfides : (Soural et al., 2009) explored the preparation of organic disulfides containing a related ring, showing significant in vitro cytotoxicity against various cancer cell lines.

Fluorophores and Biological Systems Study : (Aleksanyan & Hambardzumyan, 2014) investigated reactions to synthesize new quinoline derivatives, focusing on their potential as fluorophores and in biological systems study.

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of related films were studied by (Zeyada et al., 2016), indicating their application in photodiode fabrication.

Electrochemical Fluorination : (Dawood & Fuchigami, 1999) studied the electrochemical fluorination of related compounds, enhancing the understanding of regioselective anodic fluorination.

Synthesis of New Derivatives for Antifungal and Antibacterial Activity : (Kategaonkar et al., 2010) synthesized new derivatives and evaluated their antifungal and antibacterial activity.

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYKIHDEAPSWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

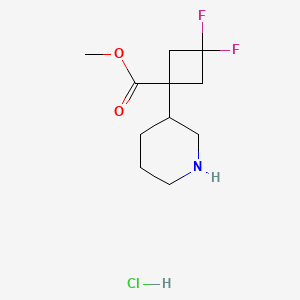

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)

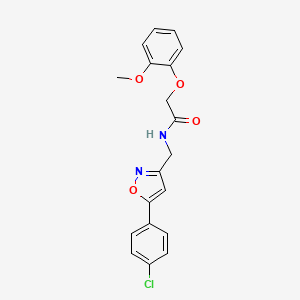

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)

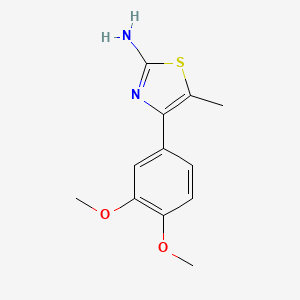

![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)

![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)